molecular formula C14H16F3NO2 B8134596 Methyl 4-(piperidin-4-yl)-2-(trifluoromethyl)benzoate

Methyl 4-(piperidin-4-yl)-2-(trifluoromethyl)benzoate

Cat. No.: B8134596
M. Wt: 287.28 g/mol
InChI Key: UAOJMNSXAVTJME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(piperidin-4-yl)-2-(trifluoromethyl)benzoate is an organic compound that features a piperidine ring, a trifluoromethyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(piperidin-4-yl)-2-(trifluoromethyl)benzoate typically involves the esterification of 4-(piperidin-4-yl)-2-(trifluoromethyl)benzoic acid with methanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid under reflux conditions to yield the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the esterification reaction, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(piperidin-4-yl)-2-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

    Oxidation: N-oxide derivatives of the piperidine ring.

    Reduction: The corresponding alcohol of the ester group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(piperidin-4-yl)-2-(trifluoromethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(piperidin-4-yl)-2-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, potentially modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(piperidin-4-yl)benzoate: Lacks the trifluoromethyl group, resulting in different chemical properties.

    Methyl 2-(trifluoromethyl)benzoate: Lacks the piperidine ring, affecting its biological activity.

    4-(Piperidin-4-yl)-2-(trifluoromethyl)benzoic acid: The carboxylic acid form of the compound, which can be used as a precursor in the synthesis of the ester.

Uniqueness

Methyl 4-(piperidin-4-yl)-2-(trifluoromethyl)benzoate is unique due to the presence of both the piperidine ring and the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 4-piperidin-4-yl-2-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO2/c1-20-13(19)11-3-2-10(8-12(11)14(15,16)17)9-4-6-18-7-5-9/h2-3,8-9,18H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOJMNSXAVTJME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2CCNCC2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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